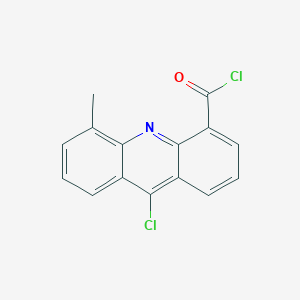

9-Chloro-5-methylacridine-4-carbonyl chloride

Description

Properties

IUPAC Name |

9-chloro-5-methylacridine-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO/c1-8-4-2-5-9-12(16)10-6-3-7-11(15(17)19)14(10)18-13(8)9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMICRUGEHSAOKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544640 | |

| Record name | 9-Chloro-5-methylacridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92138-15-3 | |

| Record name | 9-Chloro-5-methylacridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-methylacridine-4-carbonyl chloride typically involves the chlorination of 5-methylacridine followed by the introduction of the carbonyl chloride group. One common method includes the following steps:

Chlorination: 5-Methylacridine is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to introduce the chloro group at the 9th position.

Carbonylation: The resulting 9-chloro-5-methylacridine is then reacted with phosgene (COCl₂) to introduce the carbonyl chloride group at the 4th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5-methylacridine-4-carbonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form 9-chloro-5-methylacridine-4-carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols can be used under mild to moderate conditions.

Hydrolysis: Aqueous solutions of bases such as sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

Substitution: Formation of 9-amino-5-methylacridine-4-carbonyl chloride or 9-thio-5-methylacridine-4-carbonyl chloride.

Hydrolysis: Formation of 9-chloro-5-methylacridine-4-carboxylic acid.

Reduction: Formation of 9-chloro-5-methylacridine-4-carboxylic acid.

Scientific Research Applications

9-Chloro-5-methylacridine-4-carbonyl chloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those with anticancer and antimicrobial properties.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a fluorescent probe for studying biological processes and interactions at the molecular level.

Industrial Applications: It is used in the synthesis of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 9-Chloro-5-methylacridine-4-carbonyl chloride largely depends on its application. In medicinal chemistry, it may interact with DNA or proteins, leading to the inhibition of cellular processes in cancer cells. The chloro and carbonyl chloride groups can form covalent bonds with nucleophilic sites in biological molecules, disrupting their normal function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following comparison focuses on structural analogs and functional group analogs, leveraging available data from the provided sources.

Structural Comparison with Pyrimidine Derivatives

Compound : 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8)

- Core Structure : Pyrimidine (6-membered ring with two nitrogen atoms) vs. acridine (three fused benzene rings with one nitrogen).

- Functional Groups :

- Both compounds feature chloro and methyl substituents.

- The pyrimidine derivative includes a carboxylic acid group, whereas the acridine derivative has a reactive carbonyl chloride.

- Reactivity :

Table 1: Key Structural and Functional Differences

| Property | 9-Chloro-5-methylacridine-4-carbonyl chloride | 2-Chloro-6-methylpyrimidine-4-carboxylic acid |

|---|---|---|

| Core Structure | Acridine (tricyclic) | Pyrimidine (monocyclic) |

| Reactive Group | Carbonyl chloride | Carboxylic acid |

| Electrophilicity | High (due to Cl-CO-) | Moderate (due to -COOH) |

| Potential Applications | Organic synthesis, fluorescent probes | Pharmaceuticals, agrochemicals |

Functional Group Comparison with Nitroaromatics

Compounds : Trinitrotoluene (TNT) and Dinitrotoluene (DNT)

- Functional Groups: TNT/DNT feature nitro (-NO₂) groups, contrasting with the chloro and carbonyl chloride groups in the acridine derivative.

- Applications: TNT/DNT are used in electrochemical sensors (e.g., detection in methanol-potassium chloride solutions) .

Relevance of Methylene Chloride :

- highlights methylene chloride as a solvent for extracting plant compounds .

Biological Activity

9-Chloro-5-methylacridine-4-carbonyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : C_12H_8ClN_2O

- Molecular Weight : 232.65 g/mol

- CAS Number : 920984-66-3

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Its acridine structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. This mechanism is similar to other acridine derivatives known for their anticancer properties.

Biological Activity Overview

The compound has been studied for several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Potential : Research has suggested that this compound may induce apoptosis in cancer cells through DNA intercalation and inhibition of topoisomerases.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cell proliferation.

Anticancer Activity

A study published in Pharmacological Research highlighted the anticancer effects of acridine derivatives, including this compound. The compound was tested on human cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the micromolar range. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.

Antimicrobial Activity

In another investigation, the compound's antimicrobial efficacy was evaluated against Gram-positive and Gram-negative bacteria. The results showed that it possessed notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

Comparative Analysis with Similar Compounds

This compound can be compared with other acridine derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 9-Chloro-5-methylacridine | Yes | Yes |

| Acridine Orange | Moderate | Yes |

| Doxorubicin | High | No |

Q & A

Q. What are the preferred synthetic routes for 9-chloro-5-methylacridine-4-carbonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via acylation of 9-chloro-5-methylacridine-4-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Key parameters include:

- Temperature : Reflux (~70–80°C) for SOCl₂ ensures complete conversion, while oxalyl chloride reactions may proceed at room temperature.

- Solvent : Anhydrous dichloromethane (DCM) or toluene minimizes side reactions.

- Catalyst : Catalytic dimethylformamide (DMF) accelerates the reaction by activating the carboxylic acid.

Yield optimization requires strict moisture control (e.g., inert atmosphere) and stoichiometric excess of chlorinating agent (1.5–2.0 equivalents) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at position 5, chloro at position 9). Aromatic protons in acridine appear downfield (δ 8.0–9.0 ppm).

- IR : Stretching bands at ~1770 cm⁻¹ (C=O) and ~750 cm⁻¹ (C-Cl) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₁₀Cl₂NO: 307.02).

- HPLC : Purity assessment using reversed-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Storage : Under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis.

- PPE : Acid-resistant gloves, goggles, and fume hood use are mandatory due to its reactivity as an acyl chloride.

- Spill Management : Neutralize with sodium bicarbonate (NaHCO₃) and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How does the electron-withdrawing chloro group at position 9 influence nucleophilic substitution reactions?

Methodological Answer: The chloro group activates the carbonyl toward nucleophilic attack (e.g., by amines or alcohols) through inductive effects. Kinetic studies show:

- Reactivity : Substituents at position 4 (carbonyl chloride) exhibit higher electrophilicity compared to non-chlorinated analogs.

- Regioselectivity : Steric hindrance from the methyl group at position 5 directs nucleophiles to attack at the carbonyl carbon rather than adjacent positions.

Controlled experiments with substituted anilines (e.g., 4-nitroaniline vs. 4-methoxyaniline) can quantify electronic effects .

Q. How can conflicting stability data in different solvents be resolved?

Methodological Answer: Discrepancies in decomposition rates (e.g., DMSO vs. THF) arise from solvent nucleophilicity and trace moisture. Systematic approaches include:

- Kinetic Monitoring : Use ¹H NMR to track hydrolysis in deuterated solvents (e.g., D₂O contamination in CDCl₃).

- Accelerated Stability Testing : Expose the compound to controlled humidity (40–80% RH) at 25°C and 40°C to model degradation pathways.

- Additive Screening : Stabilizers like molecular sieves or radical scavengers (e.g., BHT) may prolong shelf life .

Q. What strategies mitigate side reactions during coupling with sterically hindered amines?

Methodological Answer:

- Base Selection : Use non-nucleophilic bases (e.g., Hünig’s base) to deprotonate amines without competing with acylation.

- Solvent Polarity : Low-polarity solvents (e.g., toluene) reduce aggregation of bulky amines.

- Microwave Assistance : Short reaction times (10–30 min) at 100–120°C minimize decomposition .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points or spectral data?

Methodological Answer:

- Purity Verification : Re-crystallize the compound from hexane/ethyl acetate and re-analyze via DSC for melting point consistency.

- Spectral Reproducibility : Compare NMR data across deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to rule out solvent-induced shifts.

- Batch Variability : Trace impurities (e.g., residual SOCl₂) from synthesis batches can alter properties; include elemental analysis (C, H, N) for validation .

Experimental Design Considerations

Q. How to design a kinetic study for its hydrolysis in aqueous buffers?

Methodological Answer:

- Buffer Systems : Phosphate (pH 7.4) and acetate (pH 5.0) buffers mimic physiological and acidic conditions.

- UV-Vis Monitoring : Track absorbance at 300 nm (acridine π→π* transitions) to quantify hydrolysis rates.

- Temperature Dependence : Arrhenius plots (ln k vs. 1/T) derived from rates at 20°C, 30°C, and 40°C calculate activation energy (Eₐ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.